molecular formula C12H17N5O B12347939 Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N'-phenyl-

Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N'-phenyl-

Cat. No.: B12347939
M. Wt: 247.30 g/mol
InChI Key: XJEOLBOVSDJMMN-UHFFFAOYSA-N
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Description

Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-phenyl- is a chemical compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-phenyl- typically involves the reaction of guanidine with appropriate pyrimidinyl and phenyl derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized guanidine derivatives.

Scientific Research Applications

Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-phenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pyrimidinyl and phenyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Guanidine, N’-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N,N-dimethyl-
  • Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-(4-iodophenyl)-

Uniqueness

Guanidine, N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N’-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its strong basicity, combined with the presence of the pyrimidinyl and phenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-1-phenylguanidine

InChI

InChI=1S/C12H17N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-6,8,12,14H,7H2,1H3,(H,16,18)(H3,13,15,17)

InChI Key

XJEOLBOVSDJMMN-UHFFFAOYSA-N

Isomeric SMILES

CC1CC(=O)NC(N1)/N=C(\N)/NC2=CC=CC=C2

Canonical SMILES

CC1CC(=O)NC(N1)N=C(N)NC2=CC=CC=C2

Origin of Product

United States

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